

AZD1981: A Technical Guide for Studying Th2-Driven Immune Responses

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Compound of Interest

Compound Name: AZD1981

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Introduction

AZD1981 is an orally active, potent, and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on T helper type 2 cells (CRTh2).[1] CRTh2, also known as the prostaglandin D2 (PGD2) receptor 2 (DP2), is a G-protein coupled receptor that plays a pivotal role in the orchestration of type 2 inflammatory responses.[2][3] This technical guide provides an in-depth overview of **AZD1981**, its mechanism of action, a summary of key quantitative data from clinical studies, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of immunology and drug development who are interested in utilizing **AZD1981** as a tool to investigate Th2-mediated immunity and its role in allergic diseases.

Mechanism of Action

AZD1981 functions as a reversible and functionally non-competitive antagonist of the human CRTh2 receptor.[1] The primary endogenous ligand for CRTh2 is PGD2, which is predominantly released by activated mast cells following allergen exposure.[4][5] The binding of PGD2 to CRTh2 on various immune cells, including Th2 lymphocytes, eosinophils, and basophils, triggers a cascade of pro-inflammatory events that are central to the pathophysiology of allergic diseases like asthma and chronic urticaria.[2][4][6]

Activation of the CRTh2 receptor by PGD2 leads to:

- Chemotaxis: Recruitment of Th2 cells, eosinophils, and basophils to sites of inflammation.[4][7][8]
- Cytokine Production: Stimulation of Th2 cells to produce key type 2 cytokines such as Interleukin-4 (IL-4), IL-5, and IL-13.[2][9]
- Cellular Activation: Upregulation of adhesion molecules like CD11b on eosinophils, leading to their activation and degranulation.[8] It also enhances IgE-mediated basophil degranulation.[10]
- Inhibition of Apoptosis: PGD2 signaling through CRTh2 can prevent the apoptosis of Th2 cells, thereby prolonging the inflammatory response.[4][8]

By blocking the CRTh2 receptor, **AZD1981** effectively inhibits these PGD2-mediated downstream effects, thus attenuating the Th2-driven inflammatory cascade.[7][8] Preclinical studies have demonstrated that **AZD1981** blocks CRTh2-mediated shape change in human eosinophils and basophils, inhibits the chemotaxis of human Th2 cells and eosinophils, and prevents PGD2-mediated eosinophil release from the bone marrow in animal models.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data from clinical trials investigating the efficacy and safety of **AZD1981** in various Th2-mediated conditions.

Table 1: Preclinical Pharmacology of **AZD1981**[1]

Parameter	Value	Description
Binding Affinity (IC50)	4 nM	Concentration required to inhibit 50% of radiolabelled PGD2 binding to human recombinant CRTh2.
Functional Inhibition (IC50)	8.5-50 nM	Concentration required to inhibit 50% of the functional response in various cellular assays.
Plasma Protein Binding (%)	97%	Percentage of AZD1981 bound to plasma proteins.
Target Engagement (A2)	35 nM	Concentration of antagonist that necessitates a 2-fold increase in agonist concentration to produce the same response. Determined by ex vivo whole blood PGD2-induced eosinophil shape change assay.

Table 2: Clinical Efficacy of **AZD1981** in Atopic Asthma (Phase IIb Study, 12 Weeks)[[11](#)][[12](#)]

Treatment Group (in addition to ICS/LABA)	Change from Baseline in Pre-dose FEV1 (L)	p-value vs. Placebo
Placebo	-	-
AZD1981 10 mg BID	-	Not Statistically Significant
AZD1981 40 mg BID	0.07	Not Statistically Significant
AZD1981 100 mg BID	-	Not Statistically Significant
AZD1981 400 mg BID	0.02	0.58
AZD1981 80 mg QD	-	Not Statistically Significant
AZD1981 200 mg QD	-	Not Statistically Significant

BID: twice daily; QD: once daily; FEV1: Forced Expiratory Volume in 1 second; ICS: Inhaled Corticosteroid; LABA: Long-Acting Beta-Agonist.

Table 3: Clinical Efficacy of **AZD1981** in Asthma (Phase II Studies, 4 Weeks)[[4](#)][[5](#)][[13](#)]

Study	Treatment Group	Change in Morning Peak Expiratory Flow (PEF) (L/min) vs. Placebo	p-value vs. Placebo	Improvement in Asthma Control Questionnaire (ACQ-5) Score vs. Placebo	p-value vs. Placebo
Study 1 (ICS withdrawn)	AZD1981 1000 mg BID	9.5	0.086	Not Reported	Not Reported
Study 2 (on ICS)	AZD1981 50 mg BID	-	-	0.26-0.3	0.010–0.022
AZD1981 400 mg BID	-	-	0.26-0.3	0.010–0.022	
AZD1981 1000 mg BID	12	0.16	0.26-0.3	0.010–0.022	

In Study 2, for atopic patients, clinic FEV1 showed an increase of ~170–180 mL in the two highest dose groups.^[4]

Table 4: Effects of **AZD1981** in Chronic Spontaneous Urticaria (4 Weeks)^{[6][7][14]}

Parameter	AZD1981 (40 mg TID)	Placebo
PGD2-induced Eosinophil Shape Change	Significantly impaired	No significant change
Circulating Eosinophils	Increased	No significant change
CRTh2 Surface Expression on Basophils	Significantly increased	No significant change
Urticaria Activity Scores	Declined	Declined

TID: three times a day.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of CRTh2 antagonists like **AZD1981**. Below are descriptions of key experiments cited in the literature.

In Vitro Assays

1. Eosinophil Shape Change Assay (Flow Cytometry)

This assay is a key biomarker for assessing the in vitro and ex vivo activity of **AZD1981**.^{[1][6][7]}

- Objective: To measure the ability of **AZD1981** to inhibit PGD2-induced shape change in eosinophils.
- Methodology:
 - Blood Collection: Whole blood is collected from subjects into tubes containing an anticoagulant (e.g., heparin).
 - Incubation with Antagonist: Aliquots of whole blood are pre-incubated with varying concentrations of **AZD1981** or vehicle control for a specified time at 37°C.
 - Stimulation: The blood samples are then stimulated with a CRTh2 agonist, such as PGD2 or its stable analog 15R-methyl PGD2, at various concentrations.^[8] A vehicle control (e.g., DMSO) is used for baseline measurements.
 - Fixation: After a short incubation period (typically a few minutes) at 37°C, the reaction is stopped by adding a fixing solution (e.g., paraformaldehyde).
 - Red Blood Cell Lysis: Red blood cells are lysed using a lysis buffer.
 - Flow Cytometry Analysis: The change in eosinophil shape is quantified by measuring the forward scatter (FSC) of the eosinophil population using a flow cytometer. Eosinophils are identified based on their characteristic side scatter (SSC) and auto-fluorescence properties, or by staining for specific surface markers (e.g., CCR3). An increase in FSC indicates cellular elongation, which is a hallmark of eosinophil activation and shape change.

- Data Analysis: The inhibitory effect of **AZD1981** is determined by comparing the FSC of eosinophils in the presence and absence of the antagonist after agonist stimulation. IC50 values can be calculated from concentration-response curves.

2. Eosinophil Chemotaxis Assay (Boyden Chamber)

This assay evaluates the effect of **AZD1981** on the directed migration of eosinophils.[\[7\]](#)[\[8\]](#)

- Objective: To determine if **AZD1981** can block the chemotactic response of eosinophils towards a CRTh2 agonist.
- Methodology:
 - Eosinophil Isolation: Eosinophils are purified from the peripheral blood of healthy donors using density gradient centrifugation followed by negative selection with magnetic beads.
 - Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used, which consists of an upper and a lower chamber separated by a microporous membrane.
 - Loading: The lower chamber is filled with a solution containing a CRTh2 agonist (e.g., PGD2) as the chemoattractant. The upper chamber is loaded with the purified eosinophils that have been pre-incubated with **AZD1981** or vehicle control.
 - Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for cell migration (e.g., 1-2 hours).
 - Quantification of Migration: The number of eosinophils that have migrated through the membrane into the lower chamber is quantified. This can be done by lysing the cells in the lower chamber and measuring the activity of an eosinophil-specific enzyme (e.g., eosinophil peroxidase) or by direct cell counting using a microscope or flow cytometer.
 - Data Analysis: The percentage of inhibition of chemotaxis by **AZD1981** is calculated by comparing the number of migrated cells in the presence of the antagonist to the number of migrated cells in its absence.

In Vivo Models

1. Murine Model of Allergic Airway Inflammation

Animal models are instrumental in evaluating the in vivo efficacy of CRTh2 antagonists.[\[15\]](#)[\[16\]](#)

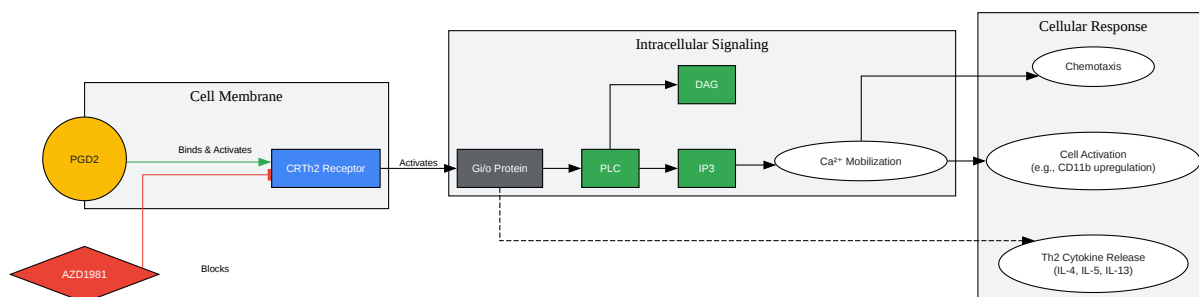
- Objective: To assess the ability of **AZD1981** to reduce key features of asthma, such as airway hyperresponsiveness, eosinophilic inflammation, and Th2 cytokine production in a living organism.
- Methodology:
 - Animal Strain: Balb/c mice are often used as they exhibit a strong Th2-biased immune response.[\[15\]](#)
 - Sensitization: Mice are sensitized to an allergen, commonly ovalbumin (OVA) or house dust mite (HDM) extract.[\[15\]](#) This is typically done by intraperitoneal injections of the allergen mixed with an adjuvant (e.g., alum) on specific days (e.g., day 0 and day 14).
 - Challenge: Following sensitization, the mice are challenged with the same allergen, usually via the intranasal or intratracheal route, on several consecutive days to induce an inflammatory response in the lungs.[\[16\]](#)
 - Treatment: **AZD1981** or a vehicle control is administered to the mice, often by oral gavage, at various time points before and/or during the allergen challenge period.[\[16\]](#)
 - Assessment of Airway Hyperresponsiveness (AHR): 24-48 hours after the final allergen challenge, AHR is measured. This is typically done by placing the mice in a plethysmography chamber and exposing them to increasing concentrations of a bronchoconstrictor, such as methacholine, while measuring changes in lung function (e.g., airway resistance and compliance).
 - Bronchoalveolar Lavage (BAL): After AHR measurement, the lungs are lavaged with saline to collect BAL fluid. The total and differential cell counts in the BAL fluid are determined to quantify the extent of inflammatory cell infiltration, particularly eosinophils.
 - Cytokine Analysis: The levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid are measured using ELISA or other immunoassays.
 - Histology: The lungs are harvested, fixed, and sectioned for histological analysis to assess features such as mucus production (using Periodic acid-Schiff staining) and inflammatory

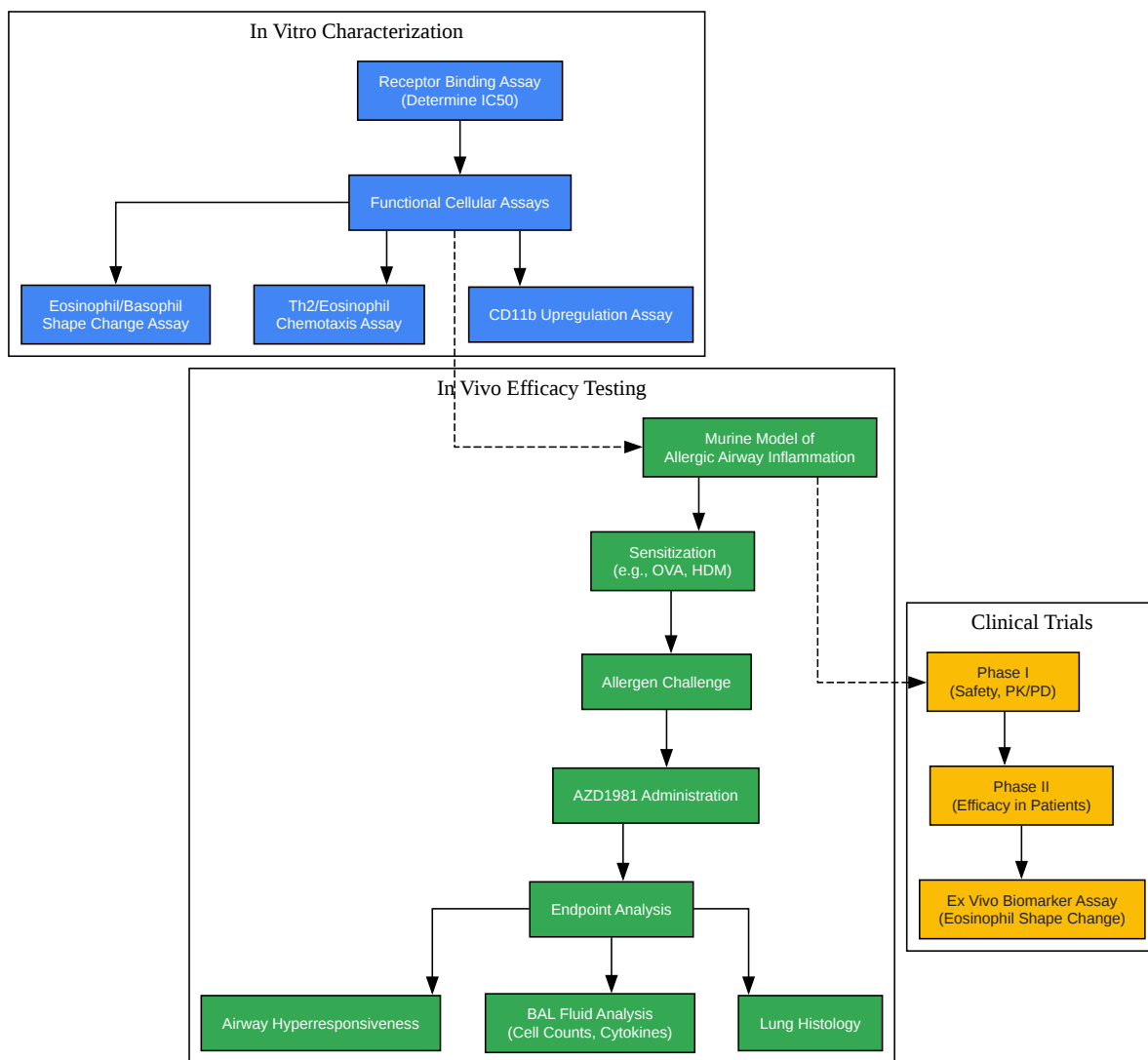
cell infiltration in the lung tissue.

- Data Analysis: The effects of **AZD1981** treatment are compared to the vehicle-treated control group to determine if the antagonist can significantly reduce the hallmark features of allergic airway inflammation.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the CRTh2 signaling pathway and a typical experimental workflow for evaluating **AZD1981**.





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References

- 1. AZD1981 [openinnovation.astrazeneca.com]
- 2. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two Phase II randomized trials on the CRTh2 antagonist AZD1981 in adults with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Effects of an oral CRTH2 antagonist (AZD1981) on eosinophil activity and symptoms in chronic spontaneous urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Biochemical and pharmacological characterization of AZD1981, an orally available selective DP2 antagonist in clinical development for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. thorax.bmj.com [thorax.bmj.com]
- 11. Efficacy and safety of the CRTh2 antagonist AZD1981 as add-on therapy to inhaled corticosteroids and long-acting β 2-agonists in patients with atopic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of the CRTh2 antagonist AZD1981 as add-on therapy to inhaled corticosteroids and long-acting β 2-agonists in patients with atopic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Two Phase II randomized trials on the CRTh2 antagonist AZD1981 in adults with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. in vivo models of asthma - Aquilo [aquilo.nl]

- 16. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
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